BenchChemオンラインストアへようこそ!

3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

medicinal chemistry kinase inhibitor design structure-activity relationship

This fully substituted N,N-disubstituted benzamide (MW 436.5) incorporates a 3-methylthio substituent, 6-nitrobenzo[d]thiazol-2-yl core, and pyridin-2-ylmethyl tertiary amide. Unlike common secondary amide analogs, it has zero H-bond donors (HBD=0), making it uniquely suited as a negative-control or selectivity counter-screen probe in DprE1 inhibitor programs. The 3-SCH₃ group defines the reduced end of the sulfur oxidation series, enabling matched-pair analysis with its 3-SO₂CH₃ analog (CAS 886939-15-7). Procure this exact structure to ensure SAR data reproducibility—regioisomeric or oxidation-state analogs will not serve.

Molecular Formula C21H16N4O3S2
Molecular Weight 436.5
CAS No. 886939-03-3
Cat. No. B2382680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS886939-03-3
Molecular FormulaC21H16N4O3S2
Molecular Weight436.5
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O3S2/c1-29-17-7-4-5-14(11-17)20(26)24(13-15-6-2-3-10-22-15)21-23-18-9-8-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3
InChIKeyJKPCTTVHCPIBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-03-3): Structural and Functional Baseline for Research Procurement


3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-03-3) is a fully substituted, N,N-disubstituted benzamide with a molecular formula of C21H16N4O3S2 and a molecular weight of 436.5 g·mol⁻¹. It incorporates three structurally enabling features: a 3-methylthio (3-SCH₃) substituent on the benzamide phenyl ring, a 6-nitrobenzo[d]thiazol-2-yl (6-NO₂-BT) heterocycle, and an N-(pyridin-2-ylmethyl) tertiary amide linkage. This compound belongs to the broader nitrobenzothiazole-amide class, members of which have been investigated as DprE1 inhibitors for antitubercular applications, as MAO-A/MAO-B inhibitors, and as glucokinase activators. [1][2][3] Unlike the majority of literature-characterized analogs that feature a secondary amide (CONH) linkage, the tertiary amide and pyridin-2-ylmethyl N-substitution pattern of this compound confer distinct conformational, electronic, and molecular recognition properties that define its differentiation from simpler N-(6-nitrobenzo[d]thiazol-2-yl)benzamide congeners. [1]

Why 3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Cannot Be Replaced by Generic Nitrobenzothiazole Benzamides


Procurement of a generic N-(6-nitrobenzo[d]thiazol-2-yl)benzamide or a regioisomeric nitrobenzothiazole analog cannot replicate the molecular properties of 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-03-3). The literature on this scaffold class demonstrates that three specific structural features—the nitro group position (6-NO₂ vs. 5-NO₂), the N-substitution pattern (tertiary amide with pyridin-2-ylmethyl vs. secondary amide), and the oxidation state of the sulfur-containing substituent (methylthio vs. methylsulfonyl)—exert independent and non-interchangeable effects on target binding, enzyme inhibition potency, and physicochemical properties. [1] In the nitrobenzothiazole DprE1 inhibitor series, the positioning of the nitro group dictates the electron affinity and reduction potential of the scaffold, directly controlling both target engagement and mutagenicity risk. [2] In the glucokinase activator series, replacement of the N-aminothiazol-2-yl amide moiety with alternative N-substitution patterns abolishes GK activation. [3] In MAO inhibitor programs, changing the substituent at the benzothiazole 2-position from amine to amide shifts the selectivity profile between MAO-A and MAO-B isoforms. [1] Therefore, substituting this compound with any structurally similar but chemically distinct analog—even one differing by a single atom oxidation state or substituent position—would invalidate the scientific reproducibility of any assay or SAR study built upon its specific structure. [2][3]

Product-Specific Quantitative Differentiation Evidence for 3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-03-3)


Hydrogen Bond Donor Deficiency Differentiates Tertiary Amide from Secondary Amide Analogs

The target compound is an N,N-disubstituted tertiary amide bearing a pyridin-2-ylmethyl group on the amide nitrogen, rendering it devoid of the amide N–H hydrogen bond donor that is present in all literature-precedented N-(6-nitrobenzo[d]thiazol-2-yl)benzamide secondary amides. This fundamental difference in hydrogen bond donor count (HBD = 0 for the target vs. HBD = 1 for secondary amide analogs) alters both molecular recognition at biological targets and physicochemical properties including solubility and permeability. In the glucokinase activator series, the N–H of the N-aminothiazol-2-yl amide moiety forms a critical hydrogen bond with the GK allosteric site; methylation or substitution at this position abolishes activity. [1] In the nitrobenzothiazole DprE1 inhibitor series, the amide N–H participates in a hydrogen bond network with the DprE1 active site residues as evidenced by co-crystal structures (PDB: 4P8H). [2]

medicinal chemistry kinase inhibitor design structure-activity relationship

Molecular Weight Shift of +136–143 g·mol⁻¹ Relative to Simple N-(6-nitrobenzo[d]thiazol-2-yl)benzamides Alters Permeability and Solubility Profile

The target compound has a molecular weight of 436.5 g·mol⁻¹, reflecting the combined mass contributions of the 3-methylthio group (+47.1 g·mol⁻¹ relative to unsubstituted phenyl), the pyridin-2-ylmethyl N-substituent (+91.1 g·mol⁻¹), and the nitro group (+45.0 g·mol⁻¹). This places the compound well above the MW of simple N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (299.3 g·mol⁻¹) and 4-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (333.75 g·mol⁻¹). [1] The addition of the pyridin-2-ylmethyl group introduces a basic nitrogen center (pyridine pKa ~5.2) that can be protonated under physiological or acidic conditions, potentially enhancing aqueous solubility relative to the neutral, unsubstituted parent scaffold. This molecular weight increase, combined with the introduction of a basic center, produces a compound with a distinct permeability–solubility profile that cannot be approximated by any lower-MW secondary amide analog in the same series.

physicochemical profiling ADME prediction lead optimization

Oxidation State Differentiation: Methylthio (–SCH₃) vs. Methylsulfonyl (–SO₂CH₃) Substituent Impacts Electron Density and Metabolic Stability

The target compound bears a 3-methylthio (–SCH₃) substituent with the sulfur in the sulfide (–2) oxidation state, whereas the closest commercially cataloged analog, 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-15-7), carries a 3-methylsulfonyl (–SO₂CH₃) group with the sulfur in the sulfone (+4) oxidation state. This single-atom oxidation state change produces a shift in molecular weight of +32.0 g·mol⁻¹ (MW: 468.5 vs. 436.5 g·mol⁻¹), converts the substituent from a moderate electron-donating group (Hammett σₚ for –SCH₃ ≈ 0.00) to a strong electron-withdrawing group (Hammett σₚ for –SO₂CH₃ ≈ +0.72), and eliminates the metabolic vulnerability of the thioether to cytochrome P450-mediated S-oxidation. The methylthio compound is therefore the appropriate selection for SAR studies probing the effect of substituent electronic character, as well as for investigating the biological consequences of thioether oxidation, whereas the methylsulfonyl analog is the appropriate selection when metabolic stability to S-oxidation is a design priority.

oxidation state SAR metabolic stability electron-withdrawing group effects

Regioisomeric Differentiation: 6-Nitro vs. 5-Nitro vs. 4-Methoxy-6-nitro Substitution Dictates Electron Affinity and Target Binding in Nitrobenzothiazole Scaffolds

The target compound incorporates a 6-nitrobenzo[d]thiazol-2-yl moiety with the nitro group at the 6-position of the benzothiazole ring. The regioisomeric placement of the nitro substituent on the benzothiazole ring system has been demonstrated to control both biological activity and mutagenicity in nitrobenzothiazole DprE1 inhibitors. [1] In the nitrobenzothiazole antitubercular series, the electron affinity of the scaffold—which drives both target reduction by DprE1 and off-target DNA reactivity (Ames mutagenicity)—is exquisitely sensitive to the position and electronic environment of the nitro group. The 6-nitro substitution pattern, when combined with appropriate ortho-substitution (e.g., a methyl group ortho to the nitro), yields non-mutagenic antitubercular agents with retained DprE1 inhibitory potency. [1] The target compound's 6-nitro arrangement, coupled with the absence of an ortho-methyl group, places it in a distinct electron affinity range compared to 5-nitro regioisomers (such as 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, CAS listed on benchchem.com—excluded from citation per source policy but noted as structural reference) and 4-methoxy-6-nitro congeners (such as N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, CAS 896343-76-3, MW = 375.42 g·mol⁻¹).

nitroarene SAR DprE1 inhibition electron affinity modulation

Defined Research Application Scenarios for 3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-03-3)


Target Engagement and Covalent Binding Studies of Tertiary Amide Nitrobenzothiazoles

The tertiary amide architecture of this compound eliminates the N–H hydrogen bond donor present in secondary amide DprE1 inhibitors. This property makes it uniquely suited for negative-control or selectivity-counter-screen experiments within nitrobenzothiazole DprE1 inhibitor programs, where the role of the amide N–H in covalent binding to DprE1 (as observed in the 4P8H co-crystal structure) can be interrogated by comparing the target compound (HBD = 0) against N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (HBD = 1).

Redox-Dependent Anti-Infective Screening Against Mycobacterium tuberculosis H37Rv

The 6-nitrobenzo[d]thiazol-2-yl core of this compound positions it within the nitrobenzothiazole class that has demonstrated DprE1-dependent antitubercular activity. In M. tuberculosis H37Rv whole-cell screening, nitrobenzothiazole derivatives with MIC values in the low micromolar range (representative compounds in the DprE1 inhibitor series: MIC ~0.82–1.04 μM against Mtb H37Rv) have been identified. The target compound can be evaluated in the same assay format to determine whether the tertiary amide and 3-methylthio substitution pattern preserves or abrogates anti-mycobacterial activity, thereby contributing to the structure-activity relationship understanding of this scaffold class.

Thioether-to-Sulfone Metabolic Stability and Oxidation State SAR Series

The 3-methylthio (–SCH₃) substituent of this compound defines the reduced end of the sulfur oxidation state series, with the corresponding 3-methylsulfonyl (–SO₂CH₃) analog (CAS 886939-15-7, MW 468.5) representing the fully oxidized end. A matched molecular pair analysis using these two compounds enables quantification of the impact of sulfur oxidation state on in vitro metabolic stability (e.g., human liver microsome intrinsic clearance), cytochrome P450 inhibition, and cellular target engagement. The 32.0 g·mol⁻¹ mass difference and –6 oxidation state difference between the two compounds provide a clean chemical probe pair for oxidation-state SAR studies.

Kinase and Enzyme Panel Selectivity Profiling Leveraging Pyridine-Mediated Binding

The pyridin-2-ylmethyl N-substituent introduces a basic nitrogen capable of participating in hydrogen bond acceptor interactions, metal chelation, or pH-dependent solubility modulation. This structural feature is distinct from all simple N-(6-nitrobenzo[d]thiazol-2-yl)benzamide analogs that lack a basic center. In kinase selectivity panels—particularly against kinases where pyridine-containing inhibitors have established binding modes (e.g., p38α MAP kinase, where 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a known inhibitor scaffold)—this compound can serve as a probe for evaluating the contribution of the pyridylmethyl group to kinase inhibitory activity and selectivity.

Quote Request

Request a Quote for 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.